molecular formula C12H18N2O5 B2616807 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 2548983-72-6

2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2616807
CAS No.: 2548983-72-6
M. Wt: 270.285
InChI Key: OIIOOIFOLHUMQM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[34]octane-8-carboxylic acid is a spirocyclic compound characterized by its unique structural features, which include a spiro junction and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester or diketone precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation: The ketone functionality at the 7-position can be introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atoms.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Pyridinium chlorochromate in dichloromethane.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Alcohol: Reduction of the ketone group yields the corresponding alcohol.

    Oxidized Derivatives: Further oxidation can yield carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid serves as a versatile building block for the construction of complex spirocyclic structures. Its unique framework allows for the exploration of new chemical space, which is valuable in the development of novel compounds with potential biological activity.

Biology and Medicine

This compound is of interest in medicinal chemistry for the design of new therapeutic agents. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery. It has been investigated for its potential use in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both the Boc protecting group and the ketone functionality. This combination allows for selective reactions at different sites of the molecule, providing greater flexibility in synthetic modifications. Additionally, the spirocyclic core imparts a distinct three-dimensional structure that can enhance biological activity and specificity.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-13-8(15)7(12)9(16)17/h7H,4-6H2,1-3H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOOIFOLHUMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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